molecular formula C6H9BrO B2674997 2-Bromo-2-cyclohexen-1-ol CAS No. 61426-49-1

2-Bromo-2-cyclohexen-1-ol

Cat. No.: B2674997
CAS No.: 61426-49-1
M. Wt: 177.041
InChI Key: SVDKKDWANPIULS-UHFFFAOYSA-N
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Description

2-Bromo-2-cyclohexen-1-ol is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of cyclohexenol, characterized by the presence of a bromine atom and a hydroxyl group on a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclohexenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may incorporate advanced purification methods such as chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-cyclohexen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2-cyclohexen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-cyclohexen-1-ol involves its reactivity with various molecular targets. The bromine atom and hydroxyl group enable the compound to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-cyclohexen-1-ol is unique due to the specific positioning of the bromine atom and hydroxyl group on the cyclohexene ring. This configuration imparts distinct reactivity patterns, making it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

2-bromocyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDKKDWANPIULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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